Cas no 1363404-87-8 (3-Methyloxetan-3-amine hydrochloride)

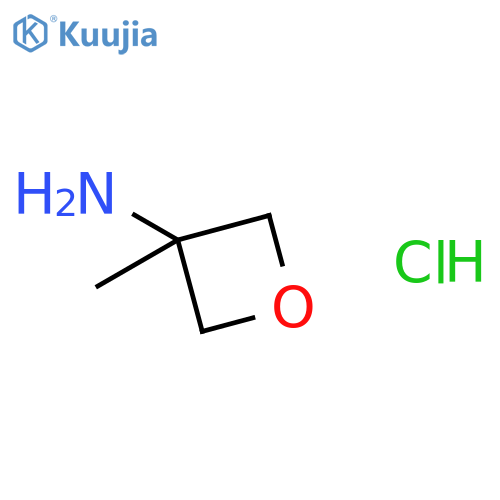

1363404-87-8 structure

商品名:3-Methyloxetan-3-amine hydrochloride

CAS番号:1363404-87-8

MF:C4H10ClNO

メガワット:123.581300258636

MDL:MFCD17676116

CID:1025793

PubChem ID:66570570

3-Methyloxetan-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Methyloxetan-3-amine hydrochloride

- 3-Methyl-3-oxetanamine hydrochloride

- SY097567

- AKOS016000248

- 1363404-87-8

- SCHEMBL15575093

- AS-36194

- 3-Methyloxetan-3-aminehydrochloride

- 3-METHYLOXETAN-3-AMINE HCL

- MFCD17676116

- 3-Oxetanamine, 3-methyl-, hydrochloride (1:1)

- 3-Methyl-3-oxetanamine HCl

- BEFPEKUQJGOBLX-UHFFFAOYSA-N

- DTXSID50735259

- 3-methyloxetan-3-amine;hydrochloride

- 3-Methyloxetane-3-amine hydrochloride

- SB10056

- CS-0045507

- DB-152072

- A856093

- EN300-216032

- 3-Methyloxetan-3-amine--hydrogen chloride (1/1)

- 3-Amino-3-methyloxetane hydrochloride

-

- MDL: MFCD17676116

- インチ: InChI=1S/C4H9NO.ClH/c1-4(5)2-6-3-4;/h2-3,5H2,1H3;1H

- InChIKey: BEFPEKUQJGOBLX-UHFFFAOYSA-N

- ほほえんだ: Cl.CC1(N)COC1

計算された属性

- せいみつぶんしりょう: 123.0450916g/mol

- どういたいしつりょう: 123.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 58.6

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

3-Methyloxetan-3-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 042956-25g |

3-Amino-3-methyloxetane hydrochloride |

1363404-87-8 | 97% | 25g |

¥ 12650 | 2022-04-26 | |

| Enamine | EN300-216032-2.5g |

3-methyloxetan-3-amine hydrochloride |

1363404-87-8 | 95% | 2.5g |

$198.0 | 2023-09-16 | |

| Enamine | EN300-216032-0.5g |

3-methyloxetan-3-amine hydrochloride |

1363404-87-8 | 95% | 0.5g |

$74.0 | 2023-09-16 | |

| ChemScence | CS-0045507-5g |

3-Methyloxetan-3-amine hydrochloride |

1363404-87-8 | 5g |

$450.0 | 2022-04-27 | ||

| Chemenu | CM104079-25g |

3-methyloxetan-3-amine hydrochloride |

1363404-87-8 | 95+% | 25g |

$1155 | 2021-08-06 | |

| Apollo Scientific | OR306108-5g |

3-Methyloxetan-3-amine hydrochloride |

1363404-87-8 | 97% | 5g |

£230.00 | 2025-02-20 | |

| Fluorochem | 042956-5g |

3-Amino-3-methyloxetane hydrochloride |

1363404-87-8 | 97% | 5g |

£169.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D494099-5G |

3-methyloxetan-3-amine hydrochloride |

1363404-87-8 | 97% | 5g |

$165 | 2024-05-23 | |

| Enamine | EN300-216032-10000mg |

3-methyloxetan-3-amine hydrochloride |

1363404-87-8 | 95.0% | 10g |

$245.0 | 2021-05-17 | |

| Apollo Scientific | OR306108-25g |

3-Methyloxetan-3-amine hydrochloride |

1363404-87-8 | 97% | 25g |

£695.00 | 2025-02-20 |

3-Methyloxetan-3-amine hydrochloride 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

4. Water

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1363404-87-8 (3-Methyloxetan-3-amine hydrochloride) 関連製品

- 874473-14-0(3-Methyloxetan-3-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 503537-97-1(4-bromooct-1-ene)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1363404-87-8)3-Methyloxetan-3-amine hydrochloride

清らかである:99%/99%/99%/99%/99%

はかる:10.0g/25.0g/50.0g/100.0g/250.0g

価格 ($):166.0/332.0/598.0/1076.0/2152.0